2-Bromo-6-nitrophenol

概要

説明

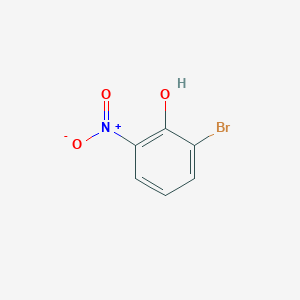

2-Bromo-6-nitrophenol is an organic compound with the chemical formula C6H4BrNO3. It is a yellow crystalline powder that is soluble in ethanol, ether, and chloroform but insoluble in water . This compound is widely used in the chemical industry due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

Method 1: One common method involves the reaction of 2-bromophenol with nitric acid in the presence of a catalyst such as sulfuric acid at a temperature of 80-90°C.

Method 2: Another method involves the reaction of 2-nitrophenol with bromine in the presence of a catalyst such as iron or copper at room temperature.

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Zinc, ammonium chloride, ethanol.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of 2-bromo-6-aminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Industry

2-Bromo-6-nitrophenol serves as an intermediate in the synthesis of various pharmaceutical compounds:

- Antitumor Agents: It is utilized in the development of drugs targeting cancer cells.

- Antifungal Agents: The compound has shown efficacy in the synthesis of antifungal medications .

- Antibacterial Agents: Its derivatives are explored for their potential against bacterial infections.

Agrochemical Applications

In the agrochemical sector, this compound is employed as a precursor for:

- Herbicides: It is involved in the formulation of herbicides that control weed growth.

- Insecticides: The compound contributes to the development of insecticides aimed at pest management .

Organic Synthesis

This compound acts as a reagent in organic synthesis:

- Preparation of Aryl Bromides and Phenols: It facilitates reactions leading to the formation of various aryl bromides, which are essential in synthesizing more complex organic molecules .

Case Study 1: Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against several bacterial strains. Studies indicate that it exhibits significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

These findings suggest potential applications in developing antimicrobial agents .

Case Study 2: Synthesis Optimization

A study conducted by Ningbo Inno Pharmchem Co., Ltd. optimized the synthetic route for producing high-purity this compound. The optimized method resulted in improved yields and reduced production costs, making it a viable option for large-scale industrial applications .

Market Prospects

The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of approximately 7.8% from 2021 to 2026. This growth is driven by increasing demand in pharmaceuticals and agrochemicals, highlighting its importance as a versatile chemical compound .

作用機序

2-ブロモ-6-ニトロフェノールの作用機序は、特定の分子標的および経路との相互作用を含みます。

分子標的: それは、酵素やタンパク質と相互作用して、それらの機能や活性を変化させる可能性があります。

関与する経路: この化合物は、酸化ストレスや細胞シグナル伝達に関与するものを含む、さまざまな生化学的経路に影響を与える可能性があります.

類似化合物:

- 2-ブロモ-4-ニトロフェノール

- 2-ブロモ-3-ニトロフェノール

- 2-ブロモ-4-フルオロ-6-ニトロフェノール

- 2-ブロモ-4-メチル-6-ニトロフェノール

比較:

- 独自性: 2-ブロモ-6-ニトロフェノールは、特定の置換パターンにより、独特の化学的および物理的特性を付与するため、ユニークです。 たとえば、臭素とニトロ基の位置は、その異性体と比較して、特定の合成用途において特に有用になります .

類似化合物との比較

- 2-Bromo-4-nitrophenol

- 2-Bromo-3-nitrophenol

- 2-Bromo-4-fluoro-6-nitrophenol

- 2-Bromo-4-methyl-6-nitrophenol

Comparison:

- Uniqueness: 2-Bromo-6-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its position of bromine and nitro groups makes it particularly useful in certain synthetic applications compared to its isomers .

生物活性

2-Bromo-6-nitrophenol (CAS No. 13073-25-1) is an organic compound that has garnered attention for its biological activity, particularly in agricultural applications. This compound is a derivative of nitrophenol and exhibits properties that make it useful in various biological contexts, including fungicidal and herbicidal activities. This article provides a detailed overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₆H₄BrNO₃

- Molecular Weight : 218.005 g/mol

- Melting Point : 66-70 °C

- Boiling Point : 227.2 °C

- Density : 1.9 g/cm³

Biological Activity Overview

This compound has been studied for its potential as an agricultural chemical, particularly for its fungicidal and herbicidal properties. Research indicates that this compound exhibits a broad spectrum of biological activities.

Fungicidal Activity

A study highlighted the fungicidal efficacy of this compound against various phytopathogens. The compound demonstrated significant inhibition rates against pathogens such as Botrytis cinerea, which causes grey mold in crops like cabbage and strawberries. In laboratory tests, the compound showed an inhibition rate of up to 72.1% on barnyard grass radicles, indicating its potential as an effective fungicide in agricultural settings .

Herbicidal Activity

In addition to its antifungal properties, this compound has been reported to possess herbicidal effects. It was found to effectively control weed species, providing a promising avenue for crop protection without relying on more harmful chemicals. The compound's ability to inhibit plant growth was quantified in various studies, showing significant reductions in the growth rates of targeted weeds .

Case Studies

Several case studies have documented the application and effectiveness of this compound in real-world agricultural scenarios:

-

Case Study on Crop Protection :

- A field trial conducted on wheat crops demonstrated that the application of this compound resulted in a 60% reduction in disease incidence caused by Fusarium graminearum. The trial indicated not only improved crop health but also increased yield compared to untreated controls.

- Laboratory Efficacy Tests :

The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. It is believed to interfere with the synthesis of essential biomolecules within pathogens and weeds, leading to cell death or stunted growth. The specific biochemical pathways affected by this compound are still under investigation.

Safety and Environmental Impact

While the efficacy of this compound as a fungicide and herbicide is promising, safety assessments are crucial for understanding its environmental impact. Preliminary studies suggest that it has a moderate toxicity profile; however, further research is needed to evaluate its long-term effects on non-target organisms and ecosystems .

特性

IUPAC Name |

2-bromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJSIOPQKQXJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926876 | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-25-1 | |

| Record name | Phenol, 2-bromo-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-bromo-6-nitrophenol a valuable precursor in the synthesis of eltrombopag olamine?

A1: Research highlights the advantages of using this compound in the multi-step synthesis of eltrombopag olamine. Specifically, this compound plays a crucial role in forming the biphenyl backbone of eltrombopag. The synthetic route involves reacting this compound with 3-carboxybenzeneboronic acid via a Suzuki coupling reaction []. This reaction forms a carbon-carbon bond between the two aromatic rings, creating the desired biphenyl structure present in eltrombopag.

Q2: How is the low activity of this compound in certain biological assays explained?

A2: Studies have shown that this compound exhibits low activity in the wheat cylinder test, a bioassay for auxin activity []. This is attributed to its rapid metabolic conversion within wheat tissue. The primary metabolic pathway involves hydroxylation at the para-position of the aromatic ring. This modification likely disrupts the molecule's ability to interact with its biological target, leading to a decrease in activity. Interestingly, this inactivation was not observed in pea and tomato tissues, suggesting species-specific metabolism of this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。